molecular formula C9H7NO2 B073952 2-Phenyloxazol-5(4H)-one CAS No. 1199-01-5

2-Phenyloxazol-5(4H)-one

Cat. No.: B073952
CAS No.: 1199-01-5
M. Wt: 161.16 g/mol
InChI Key: QKCKCXFWENOGER-UHFFFAOYSA-N
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Description

2-Phenyloxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse reactivity and has been extensively studied for its applications in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 2-Phenyloxazol-5(4H)-one are enzymes involved in lipid peroxidation, lipoxygenase, and trypsin-induced proteolysis . These enzymes play crucial roles in various biological processes, including inflammation and oxidative stress .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it has been found to strongly inhibit lipid peroxidation and lipoxygenase . It also inhibits trypsin-induced proteolysis .

Biochemical Pathways

The inhibition of lipid peroxidation, lipoxygenase, and trypsin-induced proteolysis by this compound affects several biochemical pathways. These include pathways related to inflammation and oxidative stress . By inhibiting these enzymes, this compound can disrupt the vicious cycle of inflammation and oxidative stress, potentially leading to a reduction in the damage to healthy cells .

Pharmacokinetics

It has been reported that the potent derivatives of this compound present good oral bioavailability , suggesting that it can be effectively absorbed and distributed in the body.

Result of Action

The inhibition of lipid peroxidation, lipoxygenase, and trypsin-induced proteolysis by this compound leads to several molecular and cellular effects. These include a reduction in inflammation and oxidative stress, which can help protect healthy cells from damage . In addition, certain derivatives of this compound have been found to inhibit carrageenin-induced paw edema and nociception , suggesting potential anti-inflammatory and analgesic effects.

Biochemical Analysis

Biochemical Properties

The role of 2-Phenyloxazol-5(4H)-one in biochemical reactions is quite significant. It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been observed to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . Studies are being conducted to understand its effects on localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxazol-5(4H)-one typically involves the Erlenmeyer-Plochl reaction, which is a condensation reaction between an aldehyde and glycine or its derivatives. The reaction is carried out under acidic conditions, often using acetic anhydride as a dehydrating agent .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Microwave irradiation has also been employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Phenyloxazol-5(4H)-one is unique due to its versatile reactivity and ability to form a wide range of derivatives. Its electrophilic nature makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-phenyl-4H-1,3-oxazol-5-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCKCXFWENOGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061612
Record name 5(4H)-Oxazolone, 2-phenyl-
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Molecular Weight

161.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Orange powder; [Alfa Aesar MSDS]
Record name 2-Phenyloxazolone
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CAS No.

1199-01-5
Record name Azlactone
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Record name 2-Phenyloxazolone
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Record name Phenyloxazolone
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Record name 5(4H)-Oxazolone, 2-phenyl-
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Record name 5(4H)-Oxazolone, 2-phenyl-
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Record name 2-phenyloxazol-5(4H)-one
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Synthesis routes and methods I

Procedure details

657 gm (3.66 mol) of hippuric acid and 2,618 gm of acetic anhydride were charged into a 5 1 glass reaction vessel, and heated at 80° C. for 15 minutes. When the reaction liquid became transparent, the reaction vessel was placed into a water bath to lower the internal temperature to 30° C., followed by cooling to 0° C. on a dry ice-methanol bath.
Quantity
657 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

This procedure is a modification of Crawford and Little (J. Chem. Soc. 1959, 729). A flask containing hippuric acid (20 g, 0.011 mol, Aldrich) and acetic anhydride (130 mL) was placed in a boiling H2O bath (90° C.) and vigorously stirred for exactly 15 min. The solution was poured onto 200 mL of toluene, 200 mL of ice water and stirred vigorously for 5 min. The phases were separated and the organic phase was stirred with 1 L of 2% aq. NaHCO3 for 10 min., separated and dried with anhydrous Na2SO4. Filtration of the solution and rotary evaporation (bath temperature 35° C., 20 mmHg) gave a yellow white solid. The formation of a red material in this procedure is due to protect degradation and condensation. Yield 11.8 g, 66%, mp 83°-86°. 1H NMR (CDCl3): δ7.95 (d, 2H; J=7 Hz); 7.55 (t, 1H, J=7 Hz), 7.45 (t, 2H, J=7 Hz), 4.38 (s, 1H). 13C NMR (CDCl3): 175.9, 163.4, 132.7, 128.8, 127.7, 125.8, 54.9.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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